molecular formula C9H8BrNO B1454906 4-bromo-7-methoxy-1H-indole CAS No. 436091-59-7

4-bromo-7-methoxy-1H-indole

Cat. No. B1454906
M. Wt: 226.07 g/mol
InChI Key: WCEJDYPAEFIBCD-UHFFFAOYSA-N
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Description

4-bromo-7-methoxy-1H-indole is a chemical compound with the molecular formula C9H8BrNO. It is a derivative of indole, a heterocyclic compound that is prevalent in many natural products and drugs .


Molecular Structure Analysis

The molecular structure of 4-bromo-7-methoxy-1H-indole consists of a pyrrole ring fused to a benzene ring, forming a bicyclic structure known as indole. The indole nucleus is substituted at the 4-position with a bromine atom and at the 7-position with a methoxy group .


Physical And Chemical Properties Analysis

4-bromo-7-methoxy-1H-indole is a compound with a molecular weight of 226.07. It is typically stored at room temperature .

Scientific Research Applications

Synthesis and Biological Activity

  • Thiazolo[3′,2′:2,3]-as-triazino[5,6-b]indoles and isomeric thiazolo[2′,3′:3,4]-as-triazino[5,6-b]indoles, derived from bromo and methoxy-substituted indoles, show antimicrobial potential (Rastogi et al., 2009).

Chemical Modifications and Synthesis

  • Methoxylation of indoles, including bromo-indoles, is a key process in the synthesis of serotonin, a significant neurotransmitter (Saito & Kikugawa, 1979).
  • Investigations of Thorectidae sponges revealed new brominated tryptophan derivatives, indicating the role of bromo-indoles in natural product chemistry (Segraves & Crews, 2005).

Nanotechnology Applications

  • Fluorescent organic nanoparticles of bromo-substituted indoles have been synthesized, showing potential applications in nanoscience and materials science (Singh & Ansari, 2017).

Drug Development and Antimicrobial Agents

  • New indole derivatives, including bromo-methoxy indoles, have been synthesized and evaluated for antimicrobial properties, indicating their potential in drug development (Kalshetty, Gani, & Kalashetti, 2012).

Antivascular Agents

  • Disubstituted analogues of bromo-methoxy indoles have been studied for their potential as antivascular agents, indicating their significance in cancer research (Ty et al., 2008).

properties

IUPAC Name

4-bromo-7-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-12-8-3-2-7(10)6-4-5-11-9(6)8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEJDYPAEFIBCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Br)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676457
Record name 4-Bromo-7-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-7-methoxy-1H-indole

CAS RN

436091-59-7
Record name 4-Bromo-7-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a −60° C. solution of 4-bromo-2-nitroanisole (7.89 g, 33.3 mmol) in THF (300 was added vinylmagnesium bromide (1 M in THF, 100 ml, 0.1 mol) while maintaining the reaction temperature below −40° C. The resulting mixture was stirred allowing the temperature to rise to −40° C. in 2 hours. The reaction mixture was then quenched with a saturated solution of NH4Cl (700 ml) and extracted with Et2O (200 ml). The combined organic layers were washed with brine, dried over MgSO4, filtered, concentrated, and purified through flash chromatography affording 4-bromo-7-methoxyindole LII (594 mg, 8% yield).
Quantity
7.89 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-[(E)-2-(6-bromo-3-methoxy-2-nitrophenyl)vinyl]pyrrolidine (1.3 g, 3.97 mmol) in THF (6 mL) and methanol (6 mL) was added Raney Ni (≈500 mg) followed by hydrazine (0.19 mL). (CAUTION: Exothermic reaction with vigorous gas evolution). Hydrazine (0.19 mL) was added again, two times, after 30 min and 1 h. The reaction was stirred at 45° C. for 2 h, filtered through a pad of celite. The filtrate was concentrated in vacuo and the residue purified by chromatography over silica gel eluting with EtOAc/hexane to afford pure 4-bromo-7-methoxy-1H-indole. 1H NMR (400 MHz, CDCl3) δ=3.94 (s, 3H), 6.52 (d, J=8.08 Hz, 1H), 6.56 (dd, J=3.16, 2.40 Hz, 1H), 7.17 (d, J=8.08 Hz, 1H), 7.22 (t, J=2.78 Hz, 1H) and 8.47 (br. s., 1H); MS (ES+): m/z 226.12 [MH+].
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step Two
Quantity
0.19 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 1-bromo-4-methoxy-2-methyl-3-nitro-benzene (31 g, 0.126 mol) in DMF (150 mL) was added dimethylformamide dimethylacetal (27 mL) and pyrrolidine (10.5 mL, 0.127 mol). The mixture was heated at 90° C. for 18 h and cooled to r.t. The mixture was diluted with water and extracted with CH2Cl2. The organic phase was dried over Na2SO4, filtered and concentrated. The residue was dissolved into HOAc (50 mL) and added dropwise to a solution of Fe (20.5 g, 0.37 mol) in boiling HOAc (150 mL). The mixture was refluxed for 1 h and cooled to r.t., water added and the mixture was neutralised with Na2CO3, and extracted with CH2Cl2. The organic phase was dried over Na2SO4, filtered and concentrated. The residue was purified by Prep-TLC (PE/EtOAc=5/1) to give the title compound (13 g, 44%).
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
20.5 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Wang, T Wang, L Huang, Y Hou, W Lu… - Arabian Journal of …, 2016 - Elsevier
… On the contrary, in iron powder/AcOH system, compound 5 was reduced successfully and produced the single intermediate 4-bromo-7-methoxy-1H-indole-6-ol (6). It was observed that …
Number of citations: 4 www.sciencedirect.com
T Ji - 2005 - search.proquest.com
… 58 (crude product without purification) was reduced under 57 psi hydrogen, using 10% palladium on carbon as catalyst in ethyl acetate to give 4-bromo 7-methoxy-1H-indole …
Number of citations: 0 search.proquest.com
X Cai - 2019 - search.proquest.com
Benzylic quaternary centers are important motifs in organic active pharmaceutical ingredients, agrochemicals, and materials. I have developed three new reaction methods empowered …
Number of citations: 3 search.proquest.com
M Ikoma, M Oikawa, M Sasaki - Tetrahedron Letters, 2008 - Elsevier
… 4-Bromo-7-methoxy-1H-indole (7), used for the synthesis of indole fragment 3, was prepared in 73% by Batcho–Leimgruber indole synthesis 14 with slight modification of a reported …
Number of citations: 15 www.sciencedirect.com

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